molecular formula C11H7BrClNO B15260533 2-(4-Bromophenyl)-5-chloropyridin-3-ol

2-(4-Bromophenyl)-5-chloropyridin-3-ol

Cat. No.: B15260533
M. Wt: 284.53 g/mol
InChI Key: CMAHNDYPYJFKJL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-chloropyridin-3-ol is a versatile bromo- and chloro- substituted pyridine derivative designed for use as a key building block in organic synthesis and pharmaceutical research. This compound features a multifunctional pyridine core, making it a valuable intermediate for constructing complex molecules, particularly various nitrogen-containing heterocycles . Compounds with a similar structural motif, such as triazolophthalazine derivatives, have demonstrated significant potential in medicinal chemistry, showing activity as DNA intercalators and topoisomerase II inhibitors, which are important mechanisms in anticancer drug discovery . The presence of both bromo and chloro substituents offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently create libraries of novel compounds for structure-activity relationship (SAR) studies . This makes it a critical reagent for researchers developing new active pharmaceutical ingredients (APIs) and exploring new chemical entities in drug discovery programs. The compound is provided with high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

2-(4-bromophenyl)-5-chloropyridin-3-ol

InChI

InChI=1S/C11H7BrClNO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H

InChI Key

CMAHNDYPYJFKJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-chloropyridin-3-ol typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-chloropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 2-(4-bromophenyl)-5-chloropyridin-3-one.

    Reduction: Formation of 2-(phenyl)-5-chloropyridin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-chloropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-chloropyridin-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .

Comparison with Similar Compounds

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol (CAS 1017414-83-3)

  • Structure : Differs by a methoxy group at the phenyl ring (2-OCH₃) and a chlorine at position 4 instead of bromine.
  • Properties: Reduced molecular weight (253.67 g/mol) compared to the target compound.
  • Applications: Limited data on bioactivity, but methoxy-substituted pyridines are often explored for antimicrobial properties .

2-Fluoro-5-(4-fluorophenyl)pyridine

  • Structure : Fluorine atoms replace bromine and chlorine, reducing steric bulk.
  • Properties : Lower molecular weight (207.17 g/mol) and higher electronegativity, which may improve metabolic stability in drug design .
  • Applications: Acts as a precursor for bioactive molecules, though direct activity is less pronounced than halogen-rich analogues .

4-[5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol

  • Structure : Incorporates a bromopyridine moiety linked to an oxadiazole ring.
  • Properties : The oxadiazole ring introduces π-conjugation, enhancing fluorescence properties and metal-binding capacity .
  • Applications : Explored in materials science for sensor development, contrasting with the medicinal focus of the target compound .

Antimicrobial and Anticancer Potential

  • Target Compound : Bromine and chlorine substituents are associated with enhanced lipophilicity, improving membrane penetration. Studies on analogues show IC₅₀ values of <10 μM against bacterial strains like E. coli and S. aureus .
  • Chloro-Methoxy Analogue (CAS 1017414-83-3) : Reduced halogenation correlates with lower antimicrobial efficacy (IC₅₀ > 20 μM) in similar assays .
  • Fluorinated Derivative : Shows moderate activity but faster renal clearance due to smaller size .

Metal Complexation Behavior

  • Target Compound : The hydroxyl group at position 3 enables coordination with transition metals like Cu(II), as seen in related pyridin-3-ol complexes .
  • Cu(II) Complex of Analogues : Ribeiro et al. (2017) demonstrated that such complexes exhibit superoxide dismutase (SOD) mimetic activity, with IC₅₀ values of 0.5–2.0 μM in enzyme inhibition assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Melting Point (°C) Solubility (Water)
2-(4-Bromophenyl)-5-chloropyridin-3-ol 299.57 3.2 180–185 (predicted) Low
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 253.67 2.8 160–165 Moderate
2-Fluoro-5-(4-fluorophenyl)pyridine 207.17 2.1 120–125 High
Cu(II) Complex (e.g., ) ~450 1.5 >250 Very Low

*LogP values estimated using fragment-based methods .

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